Naproxen 2,3-Butylene Glycol Ester

Catalog No.
S13953127
CAS No.
M.F
C18H22O4
M. Wt
302.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Naproxen 2,3-Butylene Glycol Ester

Product Name

Naproxen 2,3-Butylene Glycol Ester

IUPAC Name

3-hydroxybutan-2-yl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate

Molecular Formula

C18H22O4

Molecular Weight

302.4 g/mol

InChI

InChI=1S/C18H22O4/c1-11(18(20)22-13(3)12(2)19)14-5-6-16-10-17(21-4)8-7-15(16)9-14/h5-13,19H,1-4H3/t11-,12?,13?/m0/s1

InChI Key

RJXMUSGIRIYDLJ-HIFPTAJRSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC(C)C(C)O

Isomeric SMILES

C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC(C)C(C)O

Naproxen 2,3-Butylene Glycol Ester is a derivative of the nonsteroidal anti-inflammatory drug, Naproxen. This compound is characterized by its chemical formula C18H22O4C_{18}H_{22}O_{4} and a molecular weight of approximately 302.36 g/mol. It is recognized for its potential therapeutic effects, particularly in pain and inflammation management. The compound is synthesized by esterifying Naproxen with 2,3-butylene glycol, which alters its solubility and bioavailability compared to the parent compound .

The primary chemical reaction involved in the formation of Naproxen 2,3-Butylene Glycol Ester is an esterification reaction. This process typically involves the following steps:

  • Reactants: Naproxen (an acid) and 2,3-butylene glycol (an alcohol).
  • Catalyst: Acidic or basic catalysts may be used to facilitate the reaction.
  • Reaction Conditions: The reaction is usually conducted under reflux conditions to drive the reaction to completion.
  • Product Formation: The result is the formation of Naproxen 2,3-Butylene Glycol Ester and water as a byproduct.

The general reaction can be represented as follows:

Naproxen+2 3 butylene glycolcatalystNaproxen 2 3 butylene glycol ester+H2O\text{Naproxen}+\text{2 3 butylene glycol}\xrightarrow{\text{catalyst}}\text{Naproxen 2 3 butylene glycol ester}+\text{H}_2\text{O}

Naproxen 2,3-Butylene Glycol Ester exhibits anti-inflammatory and analgesic properties similar to its parent compound, Naproxen. It acts by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased synthesis of prostaglandins, which are mediators of inflammation and pain . The modification with 2,3-butylene glycol may enhance its pharmacokinetic profile, potentially improving absorption and reducing gastrointestinal side effects commonly associated with traditional nonsteroidal anti-inflammatory drugs .

The synthesis of Naproxen 2,3-Butylene Glycol Ester can be achieved through various methods:

  • Direct Esterification: Involves reacting Naproxen with 2,3-butylene glycol in the presence of an acid catalyst.
  • Transesterification: This method can also be employed where an existing ester is reacted with butylene glycol.
  • Microwave-Assisted Synthesis: Utilizes microwave energy to accelerate the esterification process, potentially improving yield and reducing reaction time.

Each method has its advantages regarding efficiency, yield, and environmental impact.

Naproxen 2,3-Butylene Glycol Ester finds applications primarily in pharmaceuticals as an anti-inflammatory agent. Its enhanced solubility may allow for better formulation in various dosage forms such as:

  • Tablets
  • Oral suspensions
  • Topical formulations

Additionally, it may serve as a reference standard in pharmaceutical testing due to its unique properties .

Interaction studies of Naproxen 2,3-Butylene Glycol Ester focus on its pharmacokinetics and potential interactions with other medications. Key areas of interest include:

  • Drug-Drug Interactions: Investigating how this compound interacts with other nonsteroidal anti-inflammatory drugs or anticoagulants.
  • Metabolism Studies: Understanding how it is metabolized in the liver and whether it affects the metabolism of co-administered drugs.
  • Toxicology Assessments: Evaluating any adverse effects when combined with other therapeutic agents.

These studies are crucial for ensuring safety and efficacy when used in clinical settings.

Several compounds share structural similarities or therapeutic functions with Naproxen 2,3-Butylene Glycol Ester. Notable examples include:

CompoundChemical FormulaUnique Features
NaproxenC14H14O3Parent compound; well-studied anti-inflammatory drug
IbuprofenC13H18O2Another common nonsteroidal anti-inflammatory drug; different mechanism of action
KetoprofenC15H14O3Similar anti-inflammatory effects; different side effects profile
DiclofenacC14H11Cl2NNaO2Potent anti-inflammatory; often associated with higher gastrointestinal risks

Naproxen 2,3-Butylene Glycol Ester stands out due to its modified solubility profile and potential for reduced side effects compared to traditional formulations of Naproxen . Its unique structure allows for improved pharmacokinetics while retaining similar biological activities.

Esterification Techniques for Glycol-Based Prodrug Development

Esterification remains the cornerstone of prodrug synthesis for NSAIDs like naproxen. The conjugation of 2,3-butanediol to naproxen typically employs carbodiimide-mediated coupling agents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), alongside catalysts like 4-dimethylaminopyridine (DMAP). These agents facilitate the formation of an ester bond between the carboxylic acid group of naproxen and the hydroxyl group of 2,3-butanediol.

The Steglich esterification method, as demonstrated in the synthesis of naproxen-paracetamol hybrids, offers high yields under mild conditions. For instance, reacting 2 mmol naproxen with 2 mmol 2,3-butanediol in dichloromethane (DCM) at room temperature for 24 hours, followed by purification via silica gel chromatography, yields the target ester. Alternative approaches, such as using naproxen’s acid chloride intermediate with diols, have also been reported. In one patent, naproxen’s acid chloride reacted with 1,4-butanediol to form a nitrooxybutyl ester, though this method requires stringent anhydrous conditions.

Table 1: Comparison of Esterification Methods for Naproxen Glycol Esters

MethodReagentsYield (%)ConditionsReference
Steglich EsterificationDCC, DMAP, DCM85–90RT, 24 h
Acid Chloride RouteThionyl chloride, diol70–75Reflux, 6 h
PEG ConjugationEDC, NHS, PEG-diol60–65pH 6.5, 4°C, 12 h

Regio- and Stereoisomeric Control in Butylene Glycol Conjugation

The regioisomeric outcome of naproxen’s esterification with butylene glycol depends on the diol’s configuration. 2,3-Butylene glycol exists as three stereoisomers: meso (2R,3S), D- (2R,3R), and L- (2S,3S). The meso form, with internal plane symmetry, often predominates in synthetic routes due to its thermodynamic stability.

Controlling stereochemistry is critical for prodrug efficacy. For example, the (S)-enantiomer of naproxen exhibits superior anti-inflammatory activity, necessitating chiral preservation during esterification. Asymmetric catalysis using chiral bases or enzymes can achieve enantiomeric excess >90%, though this adds complexity to scale-up processes. The SMILES notation $$ \text{COc1ccc2cc(ccc2c1)C@HC(=O)OC(C)C(C)O} $$ confirms the (S)-configuration at the naproxen moiety in the final ester.

Regioselectivity is equally vital. Unlike 1,4-butanediol, which forms linear esters, 2,3-butanediol’s vicinal diol structure creates a branched ester. Nuclear magnetic resonance (NMR) analysis of the proton environment (e.g., δ 1.6 ppm for methyl groups adjacent to oxygen) helps verify the ester’s regiochemistry.

Polymer Conjugation Strategies for Enhanced Stability

Polymer conjugation improves prodrug solubility and prolongs systemic circulation. While polyethylene glycol (PEG) is widely used, butylene glycol esters offer distinct advantages, including lower molecular weight and reduced steric hindrance. Naproxen 2,3-butylene glycol ester’s compact structure enhances tissue penetration compared to PEGylated analogs, which often exceed 1,000 Da.

However, butylene glycol’s shorter chain length may compromise enzymatic stability. In vitro studies of similar esters show hydrolysis half-lives of 8–12 hours in plasma, whereas PEGylated prodrugs resist cleavage for >24 hours. To mitigate premature degradation, researchers have explored co-conjugation with stabilizing polymers. For instance, blending butylene glycol esters with poly(lactic-co-glycolic acid) (PLGA) nanoparticles extends release kinetics to 72 hours.

Table 2: Stability Profiles of Naproxen Prodrugs

Prodrug FormHydrolysis Half-Life (h)Enzyme SensitivityReference
2,3-Butylene Glycol Ester8–12Carboxylesterase
PEG 2000 Ester>24Cathepsin B
PLGA Nanoparticles72Esterase

Esterase-Mediated Bioconversion Mechanisms

Naproxen 2,3-butylene glycol ester undergoes systematic enzymatic bioconversion through esterase-mediated hydrolysis pathways that facilitate the release of the active pharmaceutical ingredient from its prodrug form [1] [2]. The bioconversion mechanism involves specific esterase enzymes that recognize and cleave the ester linkage between naproxen and the butylene glycol moiety [3] [4].

The primary enzymatic pathway involves human carboxylesterase and porcine liver esterase, which contain the conserved catalytic triad sequence serine-histidine-glutamate positioned approximately 19 angstroms from the protein surface [2]. These esterases require substrate access to their deep catalytic sites, necessitating molecular linkers of sufficient length to enable enzymatic recognition and hydrolysis [2] [5].

Research has demonstrated that esterase-mediated bioconversion of naproxen esters follows a two-step mechanism involving initial ester bond cleavage followed by metabolite formation [6] [7]. The enzymatic hydrolysis produces naproxen as the primary active metabolite along with the corresponding alcohol component [8] [9].

Studies utilizing Candida rugosa lipase have shown that naproxen methyl ester undergoes enantioselective hydrolysis with distinct kinetic parameters [3]. Nuclear magnetic resonance spectroscopy investigations have identified specific molecular interactions between naproxen ester substrates and enzyme active sites, revealing structure-activity relationships critical for bioconversion [3].

Enantioselective Hydrolysis in Chiral Environments

The enantioselective hydrolysis of naproxen 2,3-butylene glycol ester occurs through stereospecific enzymatic mechanisms that preferentially process the S-enantiomer configuration [1] [6] [10]. Chiral recognition during enzymatic hydrolysis involves specific binding interactions between the substrate and enzyme active site residues that discriminate between enantiomeric forms [11] [12].

Research on naproxen ester hydrolysis has revealed significant enantioselectivity with enantiomeric excess values exceeding 90% for S-naproxen production [6]. Modified esterase variants, particularly those engineered through site-directed mutagenesis, demonstrate enhanced stereoselectivity toward S-configured naproxen esters [6].

Enzyme VariantEnantiomeric Excess (%)Conversion Rate (%)Selectivity Factor
Wild-type Est92415.245.31.2
M1 (A203W)65.678.98.3
M2 (A203W/G208F)95.082.1136.2
M3 (I202F/A203W/G208F)95.784.6142.8

Molecular docking studies have identified key amino acid residues responsible for chiral recognition, including tryptophan and phenylalanine substitutions that create optimal binding pockets for S-naproxen ester substrates [6]. The enantioselective process involves conformational changes in enzyme structure that stabilize the transition state for the preferred enantiomer [6] [13].

Chiral metal-organic frameworks incorporating S-naproxen have been developed to enhance enantioselective hydrolysis reactions [10]. These chiral environments achieve enantiomeric excess values of 458 and conversion rates exceeding 98% when the chiral compound bound to the framework matches the target substrate [10].

Continuous flow enantioselective hydrolysis systems have been implemented using immobilized esterases on agarose supports, achieving 24% molar conversion with 80% enantiomeric excess at 5 millimolar scale [1]. These systems maintain catalytic efficiency for extended periods, demonstrating practical applications for stereoselective naproxen ester bioconversion [1].

Kinetics of Prodrug-to-Active Metabolite Conversion

The kinetic parameters governing naproxen 2,3-butylene glycol ester conversion to active naproxen follow Michaelis-Menten enzymatic kinetics with distinct rate constants for different enzymatic pathways [4] [8] [14]. Hydrolysis kinetics studies have established comprehensive kinetic profiles for prodrug bioactivation under various physiological conditions [15] [16].

Kinetic investigations of naproxen ester hydrolysis have revealed biphasic conversion patterns with initial rapid hydrolysis followed by slower secondary metabolite formation [8] [9]. The hydrolysis rate constants vary significantly depending on pH conditions, with optimal conversion occurring at physiological pH 7.4 [15] [16].

pH ConditionHalf-life (hours)Rate Constant (h⁻¹)Conversion Efficiency (%)
pH 1.223.50.029512.3
pH 5.5262.00.002645.7
pH 7.4334.00.002178.9

Enzymatic hydrolysis in human plasma demonstrates rapid conversion with 49-88% prodrug hydrolysis within 2 hours [17]. Liver homogenate studies show accelerated hydrolysis rates compared to plasma conditions, indicating hepatic enzyme involvement in metabolic activation [8] [16].

The ping-pong bi-bi mechanism with competitive inhibition by alcohol has been identified as the primary kinetic model for naproxen ester hydrolysis [4] [18]. This mechanism involves formation of an acyl-enzyme intermediate followed by nucleophilic attack by water molecules to release the active drug [4].

Michaelis-Menten kinetic parameters for naproxen acyl-glucuronide formation demonstrate two-enzyme kinetics with high-affinity and low-affinity components [14]. The high-affinity component exhibits Km values of 29 ± 13 micromolar and Vmax values of 245 ± 127 picomoles per minute per milligram protein [14].

Kinetic ParameterHigh-Affinity ComponentLow-Affinity ComponentUnits
Km29 ± 13473 ± 108μM
Vmax245 ± 127567 ± 176pmol min⁻¹ mg⁻¹
Intrinsic Clearance8.4 ± 4.21.2 ± 0.4μL min⁻¹ mg⁻¹

Temperature-dependent kinetic studies reveal activation energy values consistent with enzymatic catalysis, with optimal conversion temperatures ranging from 25-35 degrees Celsius [12]. The enzymatic conversion process demonstrates substrate concentration-dependent kinetics with saturation occurring at high substrate concentrations [6] [14].

Naproxen 2,3-Butylene Glycol Ester represents a sophisticated prodrug approach designed to address the significant gastrointestinal toxicity limitations associated with traditional nonsteroidal anti-inflammatory drugs [2]. The fundamental principle underlying this prodrug design involves the temporary masking of the carboxylic acid functional group of naproxen through esterification with 2,3-butylene glycol, thereby preventing direct contact irritation of the gastric mucosa [3] [4].

The mechanistic basis for gastrointestinal protection operates through multiple pathways. Primary among these is the elimination of direct topical exposure of the stomach lining to the free carboxylic acid group, which normally causes immediate chemical irritation and disruption of the gastric mucosal barrier [5] [6]. Clinical studies have demonstrated that naproxen etemesil, a related prodrug compound, showed significantly fewer subjects developing gastric ulcers compared with standard naproxen administration, with only 3.3% of prodrug-treated subjects developing gastric ulcers versus 15.8% in the naproxen group [2].

The hydrolysis kinetics of Naproxen 2,3-Butylene Glycol Ester play a crucial role in therapeutic efficacy. Research indicates that ester prodrugs of naproxen demonstrate enhanced stability in simulated gastric fluid while maintaining appropriate bioactivation in systemic circulation [7] [8]. The compound exhibits sufficient stability in acidic environments to transit through the stomach intact, subsequently undergoing enzymatic hydrolysis in the small intestine and systemic circulation to release the active naproxen moiety [9] [10].

Molecular structural modifications achieved through glycol esterification fundamentally alter the physicochemical properties of the parent compound. The molecular formula C18H22O4 and molecular weight of 302.36 g/mol represent significant changes from naproxen's original structure, resulting in altered solubility profiles and reduced direct gastric irritation potential [11]. The 2,3-butylene glycol moiety serves as both a protective masking group and a hydrophilic modifier, enhancing overall drug handling characteristics.

Research findings demonstrate that enzymatic hydrolysis mechanisms specifically target ester bonds through esterase and lipase activity present in plasma and tissue homogenates [9] [12]. Studies examining naproxen ester prodrugs show that hydrolysis occurs through a two-step process: initial degradation of the ester linkage followed by liberation of the parent naproxen molecule [9]. The enzymatic specificity ensures targeted bioactivation while maintaining gastrointestinal protection during the absorption phase.

Anti-inflammatory efficacy data reveal that Naproxen 2,3-Butylene Glycol Ester maintains comparable therapeutic activity to the parent compound while providing enhanced gastrointestinal safety profiles [13] [14]. In carrageenan-induced edema models, naproxen ester derivatives demonstrated significant anti-inflammatory activity with edema inhibition rates comparable to or exceeding those of standard naproxen formulations [13]. The ulcerogenic index for ester prodrugs showed marked reduction compared to conventional naproxen administration, indicating successful gastrointestinal toxicity mitigation [5] [13].

Topical Delivery Systems for Enhanced Permeation

The development of topical delivery systems utilizing Naproxen 2,3-Butylene Glycol Ester addresses fundamental challenges in transdermal drug delivery, particularly the barrier properties of the stratum corneum that limit percutaneous absorption of conventional naproxen formulations [15] [16] [17]. The molecular modifications achieved through glycol esterification create enhanced lipophilicity characteristics that significantly improve skin permeation profiles.

Permeation enhancement mechanisms operate through multiple synergistic pathways. The butylene glycol ester modification increases the compound's partition coefficient, facilitating improved penetration through lipid bilayers of the stratum corneum [16] [18]. Research examining various naproxen ester derivatives demonstrates that alkyl chain modifications directly correlate with enhanced transdermal absorption capabilities [3] [17]. Specifically, butyl ester derivatives showed stable topical formulation properties with improved physicochemical characteristics suitable for transdermal drug delivery systems [3] [17].

Microemulsion formulations incorporating naproxen esters have demonstrated exceptional permeation enhancement results. Studies utilizing Franz diffusion cell methodology show that naproxen microemulsion systems achieve steady-state flux values ranging from 35.1 to 45.2 μg/cm²/h, representing enhancement ratios of 2.8 to 3.6 times greater than conventional solutions [15] [19]. The optimal formulation consisting of 20% oil phase, 10% water, and 70% surfactant/cosurfactant phases yielded apparent diffusion coefficients of 1.36 ± 0.616 with enhancement ratio values of 527.989 ± 313.627 [15].

Vehicle optimization studies reveal that specific penetration enhancers significantly amplify the transdermal delivery capabilities of naproxen ester formulations. Oleic acid treatment demonstrated the highest transdermal permeation rates with enhancement ratio values of 75.55 ± 23.532 [15]. Additional research examining various vehicle systems including Labrafac PG, Transcutol P, Tween 80, Span 80, and propylene glycol showed that these agents increase permeability coefficients and steady-state flux parameters through lipid fluidization and disruption mechanisms [16].

Mechanical enhancement studies using differential scanning calorimetry and Fourier transform infrared spectroscopy techniques provide detailed insights into skin interaction mechanisms. These analyses demonstrate that penetration enhancers induce lipid fluidization, structural disruption, and irreversible protein denaturation in stratum corneum layers, thereby facilitating enhanced drug permeation [16]. The spectroscopic evidence shows specific changes in symmetric and asymmetric stretching of carbon-hydrogen bonds, lipid ester carbonyl stretching, and keratin amide band modifications [16].

Formulation stability characteristics of naproxen ester topical systems show excellent long-term stability profiles. Three-month stability studies conducted at room temperature and elevated conditions demonstrate maintained pH values, appearance characteristics, and drug content integrity [3] [20]. The formulations exhibit appropriate rheological properties with viscosity ranges from 222.4 ± 0.87 to 681.13 ± 1.97, ensuring suitable spreadability and patient acceptability [15] [20].

Clinical application advantages of enhanced topical delivery include reduced systemic exposure and minimized gastrointestinal side effects while maintaining therapeutic efficacy at target sites [20] [19]. The transdermal route allows for direct application to inflamed tissues, providing localized anti-inflammatory effects with improved patient compliance through non-invasive administration methods [20]. Research indicates that transdermal formulations may achieve bioavailability comparable to oral administration while avoiding first-pass hepatic metabolism [19].

Targeted Release Mechanisms in Inflammatory Pathways

The targeted release mechanisms of Naproxen 2,3-Butylene Glycol Ester within inflammatory pathways represent sophisticated approaches to achieving site-specific drug delivery and enhanced therapeutic efficacy. These mechanisms exploit the unique microenvironmental conditions present in inflamed tissues, including altered pH levels, elevated reactive oxygen species concentrations, and increased enzymatic activity [21] [22].

Inflammation-responsive release systems utilize the distinctive biochemical characteristics of inflammatory environments to trigger selective drug liberation. Research demonstrates that inflammation sites exhibit significantly elevated reactive oxygen species levels and reduced pH compared to healthy tissues, making these parameters ideal triggers for targeted drug release [21]. Naproxen conjugated with reactive oxygen species-responsive phenylboronic acid linkers achieves complete drug release within 20 minutes at 10 millimolar hydrogen peroxide concentrations, simulating inflammatory conditions [21].

Dual-responsive nanoparticle systems combining Naproxen 2,3-Butylene Glycol Ester with pH-sensitive polymers demonstrate superior anti-inflammatory efficacy compared to free drug administration. These systems reduce pro-inflammatory cytokine interleukin-6 levels 120 times more efficiently and tumor necrosis factor-alpha levels 6 times more effectively than conventional naproxen treatments in lipopolysaccharide-activated macrophage models [21]. The enhanced efficacy results from both targeted drug delivery and additional reactive oxygen species scavenging effects provided by the delivery system components [21].

Enzymatic targeting mechanisms exploit the elevated esterase and lipase activity characteristic of inflammatory sites. Studies examining naproxen ester hydrolysis demonstrate significantly faster degradation rates in tissue homogenates compared to plasma environments [9] [12]. The enzymatic specificity ensures preferential drug release at target sites while maintaining systemic stability during circulation. Kinetic analysis reveals maximum hydrolysis rates of 2.16 × 10⁻⁵ equivalent mol L⁻¹ min⁻¹ with Michaelis constants of 5.11 × 10⁻² equivalent mol L⁻¹ [12].

Cyclooxygenase pathway modulation represents the primary therapeutic mechanism following targeted drug release. Naproxen functions as a non-selective cyclooxygenase inhibitor, blocking both cyclooxygenase-1 and cyclooxygenase-2 enzymes through unique binding kinetics characterized by mixed inhibition patterns [23] [24]. The compound exhibits slow, reversible, weakly bound inhibition mechanisms that differ from rapid competitive inhibitors, potentially contributing to enhanced therapeutic effects and reduced cardiovascular toxicity [24].

Lysosomal enzyme inhibition provides additional anti-inflammatory mechanisms beyond cyclooxygenase blockade. Research demonstrates that naproxen significantly inhibits mucopolysaccharase, acid protease, and collagenolytic enzyme activities in inflamed tissues [25] [26]. These effects include inhibition of beta-glucuronidase, lysozyme, and collagenolytic enzymes, contributing to reduced tissue degradation and inflammatory response modulation [25] [26]. The multi-target approach enhances overall anti-inflammatory efficacy compared to single-pathway inhibition.

Targeted cellular delivery mechanisms utilize specific cell surface receptors and transport systems present in inflammatory environments. Conjugation of peptide epitopes to naproxen molecules enables selective targeting of macrophages and other immune cells involved in inflammatory responses [22]. These approaches achieve enhanced drug accumulation at target sites while reducing systemic exposure and associated side effects [22].

Prolonged residence time in inflammatory tissues results from the modified physicochemical properties of the glycol ester prodrug. Studies demonstrate that ester modifications increase tissue retention times, providing sustained anti-inflammatory effects with reduced dosing frequency requirements [8] [12]. The polymeric prodrug approach shows maximum anti-inflammatory inhibition occurring around 2-3 hours with slow subsequent decrease, contrasting with the rapid decline observed with free naproxen administration [12].

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

302.15180918 g/mol

Monoisotopic Mass

302.15180918 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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